Boc-L-Phe(2-OCF3)-OH

Description

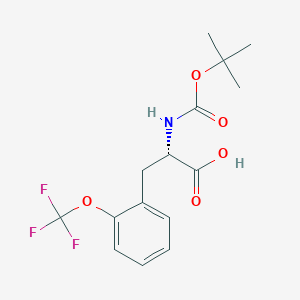

Boc-L-Phe(2-OCF3)-OH is a protected phenylalanine derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. The Boc group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal with acids .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-10(12(20)21)8-9-6-4-5-7-11(9)23-15(16,17)18/h4-7,10H,8H2,1-3H3,(H,19,22)(H,20,21)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUYHGNJHWOXLL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Trifluoromethoxylation

Electrophilic aromatic substitution (EAS) represents a classical route for introducing substituents onto aromatic rings. However, the electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) and the lack of activating groups on phenylalanine’s benzyl side chain necessitate specialized reagents or directing groups.

Directed Ortho-Metalation (DoM)

A temporary directing group (DG) such as a urea or amide can be installed on the benzyl side chain to facilitate lithiation at the ortho position. Subsequent quenching with a trifluoromethoxylating agent (e.g., CF₃OF or AgOCF₃) yields the desired substitution.

Example Protocol :

-

DG Installation : React L-phenylalanine with pivaloyl chloride to form an amide DG at the benzylic position.

-

Lithiation : Treat with LDA at –78°C in THF, generating a stabilized aryl lithium species at the ortho position.

-

Trifluoromethoxylation : Introduce CF₃OF gas or AgOCF₃ to quench the lithiated intermediate.

-

DG Removal : Hydrolyze the pivaloyl group under acidic conditions.

Challenges :

-

Low yields due to competing para-substitution or overmetalation.

-

Sensitivity of the α-amino acid to strong bases.

Transition Metal-Catalyzed C–H Activation

Palladium or copper catalysts enable direct C–H functionalization without pre-installed directing groups. For example, Cu(I)-mediated trifluoromethoxylation using (bpy)Cu(OCF₃) (bpy = 2,2′-bipyridine) under oxidative conditions could achieve ortho-selectivity.

Reaction Conditions :

-

Substrate: L-Phe-OH (free amine).

-

Catalyst: (bpy)Cu(OCF₃) (10 mol%).

-

Oxidant: Ag₂CO₃ (2 equiv).

-

Solvent: DMF, 80°C, 12 h.

Outcome :

-

Moderate regioselectivity (ortho:para ≈ 3:1).

-

Requires subsequent Boc protection to prevent over-oxidation of the amino group.

Fragment Coupling Strategies

Synthesis of 2-Trifluoromethoxybenzyl Halides

Constructing the modified benzyl side chain independently allows for modular coupling to an amino acid backbone.

Step 1: Synthesis of 2-Trifluoromethoxybenzaldehyde

-

Starting Material : 2-Hydroxybenzaldehyde (salicylaldehyde).

-

Trifluoromethoxylation : React with CF₃I/K₂CO₃ in DMF at 100°C (yield: 65–70%).

Step 2: Reduction to 2-Trifluoromethoxybenzyl Alcohol

-

Reagent : NaBH₄ in MeOH, 0°C to RT (yield: >90%).

Step 3: Conversion to Benzyl Bromide

-

Reagent : PBr₃ in Et₂O, 0°C (yield: 85%).

Gabriel Synthesis for Amino Acid Formation

Coupling the benzyl bromide fragment to a glycine equivalent introduces the α-amino acid structure.

Protocol :

-

Phthalimide Protection : React 2-trifluoromethoxybenzyl bromide with potassium phthalimide in DMF (yield: 78%).

-

Alkylation : Treat ethyl glycinate hydrochloride with the phthalimide intermediate in the presence of NaH (yield: 62%).

-

Deprotection : Hydrazinolysis of the phthalimide group (yield: 70%).

-

Boc Protection : React with Boc₂O in THF/H₂O (yield: 95%).

Advantages :

-

High stereochemical control via chiral auxiliaries or enzymatic resolution.

-

Scalability of fragment synthesis.

Boc Protection Methodologies

Standard Boc Protection Conditions

The α-amino group of L-Phe(2-OCF₃)-OH is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions to minimize racemization.

Optimized Protocol :

-

Substrate : L-Phe(2-OCF₃)-OH (1 equiv).

-

Reagent : Boc₂O (1.2 equiv), DMAP (0.1 equiv).

-

Solvent : THF/H₂O (4:1), 0°C to RT.

-

Yield : 92–95%.

-

Chiral Purity : >99% ee (HPLC analysis).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereopurity (ee) | Scalability |

|---|---|---|---|---|

| Directed Metalation | DG installation, lithiation, quenching | 35–40 | 98 | Low |

| C–H Activation | Cu catalysis, oxidative conditions | 25–30 | 95 | Moderate |

| Fragment Coupling | Benzyl bromide synthesis, Gabriel | 50–55 | 99 | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

Reduction: Reduction reactions may target the carboxyl group, converting it to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry:

- Used in the synthesis of peptides and proteins.

- Acts as a building block in the development of novel compounds.

Biology:

- Studied for its role in enzyme-substrate interactions.

- Used in the study of protein folding and structure.

Medicine:

- Potential applications in drug development.

- Investigated for its role in metabolic pathways.

Industry:

- Used in the production of pharmaceuticals and fine chemicals.

- Employed in the synthesis of specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes and receptors in biological systems. The Boc protecting group helps in the selective deprotection of the amino group during peptide synthesis, while the trifluoromethoxy group can influence the compound’s hydrophobicity and electronic properties, affecting its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the phenyl ring significantly influence physicochemical and biological properties:

Boc-Phe(3-CF₃)-OH (CAS 142995-31-1):

Fmoc-Phe(4-CF₃)-OH (CAS 247113-86-6):

Fmoc-L-Phe(3-Cl)-OH (CAS 198560-44-0):

Protective Group Impact

- Boc vs. Fmoc :

Physicochemical Properties

| Compound | Protective Group | Substituent | Molecular Weight (g/mol) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| Boc-L-Phe(2-OCF₃)-OH | Boc | 2-OCF₃ | ~350–360* | Low (predicted) | Peptide modification |

| Boc-Phe(3-CF₃)-OH | Boc | 3-CF₃ | 333.30 | Moderate | Medicinal chemistry |

| Fmoc-Phe(4-CF₃)-OH | Fmoc | 4-CF₃ | 455.43 | Low | SPPS, drug discovery |

| Fmoc-Hph(2-OCF₃)-OH | Fmoc | 2-OCF₃ | 485.45 | Low | Bioconjugation studies |

| Boc-L-Phe(3,4-DiCl)-OH | Boc | 3,4-Cl₂ | 346.22 | Very low | Enzyme inhibition assays |

*Estimated based on structural analogs.

Biological Activity

Boc-L-Phe(2-OCF3)-OH, a derivative of phenylalanine, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological applications. This compound is characterized by a Boc (tert-butyloxycarbonyl) protecting group and a trifluoromethoxy (-OCF3) substituent on the phenyl ring, which significantly influence its reactivity and interaction with biological systems.

This compound is synthesized through standard peptide coupling techniques, where the Boc group protects the amino functionality, allowing for selective reactions. The incorporation of the trifluoromethoxy group enhances the compound's lipophilicity and stability, making it a valuable building block in peptide synthesis.

Chemical Reaction Example:

This reaction exemplifies how this compound can be utilized to form dipeptides, which are crucial in developing peptidomimetics—compounds that mimic natural peptides but offer enhanced properties such as stability and bioavailability .

2. Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential applications in drug development. The trifluoromethoxy group can modulate the biological properties of peptides, affecting their binding affinities and interactions with target proteins.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interactions: The compound has been shown to enhance the inhibitory activity of peptidomimetics targeting serine proteases, suggesting its utility in designing inhibitors for therapeutic applications .

- Protein-Protein Interactions: It can be employed to create probes that target specific protein-binding sites, facilitating studies on protein interactions critical for cellular processes .

3. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Peptide Synthesis Applications: Research indicates that incorporating this compound into peptide sequences can significantly enhance their stability and biological activity. For instance, modified peptides showed improved binding to enzyme targets compared to their unmodified counterparts .

- Anticancer Activity: A related study on fluorinated compounds demonstrated that modifications similar to those found in this compound can lead to increased potency against drug-resistant cancer cell lines. These compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like paclitaxel .

4. Data Table: Biological Activity Summary

| Study | Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|---|

| Study 1 | This compound | Enhanced enzyme inhibition | TBD | Targeting serine proteases |

| Study 2 | Fluorotaxoids | Anticancer activity | 19.0 | High potency against MDR cell lines |

| Study 3 | Peptidomimetics | Improved binding affinity | TBD | Enhanced stability and selectivity |

5. Conclusion

This compound stands out as a significant compound in biochemical research and drug development due to its unique structural features that enhance biological activity. Its role as a building block in peptide synthesis, combined with its ability to modulate interactions with biological targets, makes it a promising candidate for further research aimed at developing novel therapeutics.

Q & A

What is the role of the Boc (tert-butyloxycarbonyl) protecting group in Boc-L-Phe(2-OCF3)-OH during peptide synthesis?

Basic

The Boc group protects the α-amino group of phenylalanine derivatives during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions such as premature coupling or oxidation. After incorporation into the peptide chain, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent elongation .

Advanced How does the orthogonal stability of the Boc group compare to Fmoc in multi-step syntheses involving acid-sensitive residues? The Boc group’s stability under basic conditions allows orthogonal deprotection strategies when combined with Fmoc chemistry. However, the trifluoromethoxy substituent (2-OCF₃) may influence reaction kinetics due to electron-withdrawing effects, requiring optimization of cleavage conditions (e.g., reduced TFA exposure to prevent decomposition of sensitive functional groups) .

What analytical techniques are recommended for characterizing this compound?

Basic

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural integrity. The 2-OCF₃ group introduces distinct ¹⁹F NMR signals (~-55 to -60 ppm), providing a direct probe for substituent presence and purity .

Advanced How can researchers resolve overlapping signals in NMR caused by the aromatic and trifluoromethoxy groups? 2D NMR techniques (e.g., COSY, HSQC) and variable-temperature NMR help differentiate overlapping aromatic proton signals. For HPLC purity analysis, reverse-phase columns (C18) with trifluoroacetic acid (0.1%) in the mobile phase improve resolution of hydrophobic derivatives .

How can solubility challenges of this compound in aqueous buffers be addressed?

Basic

The compound is typically solubilized in DMSO (100 mg/mL) with sonication. For biological assays, dilute stock solutions in PEG300/Tween 80/saline mixtures to maintain solubility while minimizing organic solvent toxicity .

Advanced What strategies mitigate precipitation during peptide coupling in non-polar solvents? Co-solvents like DMF or NMP enhance solubility in SPPS. Alternatively, microwave-assisted synthesis at 50°C improves dissolution kinetics. For in vivo studies, nanoformulation with cyclodextrins or liposomes improves bioavailability .

How does the 2-OCF₃ substituent influence this compound’s reactivity in peptide synthesis?

Basic

The electron-withdrawing trifluoromethoxy group reduces nucleophilicity at the aromatic ring, minimizing side reactions during coupling. However, steric hindrance may reduce coupling efficiency, necessitating extended reaction times or excess activating agents (e.g., HATU) .

Advanced What computational methods predict steric and electronic effects of 2-OCF₃ on coupling efficiency? Density Functional Theory (DFT) calculations model steric bulk and electrostatic potential maps to optimize coupling protocols. Empirical testing with model peptides (e.g., Gly-Phe-Xaa) identifies optimal reagent ratios (1.5–2.0 equiv) .

How should researchers handle discrepancies in reported stability data for this compound?

Basic

Review synthesis protocols for variations in purification (e.g., column chromatography vs. recrystallization) and storage conditions (-80°C vs. -20°C). Cross-validate stability via accelerated degradation studies (40°C/75% RH) and HPLC monitoring .

Advanced What mechanistic insights explain pH-dependent decomposition of the 2-OCF₃ group? Under alkaline conditions, hydrolysis of the trifluoromethoxy group generates phenolic byproducts. Kinetic studies (UV-Vis monitoring at 270 nm) and LC-MS/MS identify degradation pathways, guiding formulation at pH 4–6 for maximum stability .

What safety precautions are critical when handling this compound?

Basic

Use PPE (N95 masks, nitrile gloves) to avoid inhalation or dermal contact. Follow SDS guidelines for spill management (e.g., absorb with vermiculite) and disposal per EPA/DOT regulations .

Advanced How can large-scale synthesis mitigate risks associated with trifluoromethoxy byproducts? Install scrubbers to capture volatile fluorine-containing degradation products. Conduct Toxicity Estimation Software Tool (TEST) assessments to predict ecotoxicological risks of waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.